2-Aminoquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCNNACKTTUWQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390229 |

Source

|

| Record name | 2-aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157915-68-9 |

Source

|

| Record name | 2-Amino-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157915-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Aminoquinoline-4-carboxylic acid via Pfitzinger reaction

<An In-Depth Technical Guide to the Synthesis of 2-Aminoquinoline-4-carboxylic Acid via the Pfitzinger Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Within this important class of heterocycles, this compound stands out as a critical building block for the synthesis of more complex, biologically active molecules.[4][5] Its structure offers multiple points for diversification, making it a valuable starting material in drug discovery programs.[6]

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in the late 19th century, remains a cornerstone of synthetic organic chemistry for constructing quinoline-4-carboxylic acids.[7][8][9] This robust and versatile condensation reaction provides a direct and efficient route to this important molecular framework from readily available starting materials.[1][10] This guide offers a comprehensive exploration of the synthesis of this compound using a modified Pfitzinger approach, delving into the reaction mechanism, providing a detailed experimental protocol, and discussing key insights for process optimization.

Part 1: The Pfitzinger Reaction: A Mechanistic Deep Dive

The classical Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][9]

The synthesis of the title compound, this compound, requires a specific modification of the classical reactants. Instead of a simple ketone or aldehyde, an enamine or a precursor like a β-aminocrotonate is used. This strategic choice of reactant is what ultimately installs the crucial amino group at the 2-position of the quinoline ring.

The reaction proceeds through a well-orchestrated cascade of events initiated by the base-catalyzed hydrolysis of isatin.

The Step-by-Step Mechanism:

-

Ring Opening of Isatin: The reaction commences with the nucleophilic attack of a hydroxide ion (from a strong base like potassium hydroxide) on the amide carbonyl of isatin. This leads to the hydrolytic cleavage of the five-membered lactam ring, forming the potassium salt of 2-aminophenylglyoxylic acid (isatinic acid).[9][11][12] This intermediate is highly reactive and is typically generated in situ.

-

Condensation and Imine/Enamine Formation: The highly reactive keto-acid intermediate then condenses with the β-aminoacrylic acid derivative. The amino group of the opened isatin attacks the carbonyl carbon of the partner reactant, forming an imine, which rapidly tautomerizes to the more stable enamine.[9][12]

-

Intramolecular Cyclization: The enamine intermediate undergoes an intramolecular cyclization. The enamine's α-carbon, acting as a nucleophile, attacks the ketone carbonyl within the same molecule.

-

Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclized intermediate.[12] This dehydration event leads to the formation of the stable, aromatic quinoline ring system, yielding the final product, this compound.

Mechanistic Pathway Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijsr.net [ijsr.net]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. ijcrt.org [ijcrt.org]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to the Doebner Reaction for the Synthesis of 2-Aminoquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Doebner reaction, a cornerstone in heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids. The focus is on the practical application and optimization of this reaction for the synthesis of 2-Aminoquinoline-4-carboxylic acid, a key scaffold in medicinal chemistry.

Introduction: The Significance of the Quinoline Core

Quinoline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] Their prevalence stems from their ability to interact with a wide range of biological targets, leading to applications as antitumor, antimalarial, antibacterial, and antiviral agents.[1] The quinoline-4-carboxylic acid framework, in particular, is a critical pharmacophore. The Doebner reaction, first reported by Oscar Doebner in 1887, offers a direct and versatile three-component method for constructing this valuable scaffold from an aromatic amine, an aldehyde, and pyruvic acid.[2][3]

This document serves as a technical resource, elucidating the mechanistic intricacies of the Doebner reaction and providing a comprehensive overview of the critical parameters that govern its success, with a specific focus on the synthesis of this compound.

The Doebner Reaction: Mechanism and Principles

The Doebner reaction is a one-pot synthesis that elegantly combines three components—an aniline, an aldehyde, and pyruvic acid—to form a quinoline-4-carboxylic acid.[4] While the precise mechanism has been a subject of discussion, it is generally accepted to proceed through a series of condensation and cyclization steps.[2][4]

Two primary mechanistic pathways are proposed:

-

Pathway A: Aldol Condensation First This pathway begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde. The resulting β,γ-unsaturated α-ketocarboxylic acid then undergoes a Michael addition with the aniline. Subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the final quinoline-4-carboxylic acid.[4]

-

Pathway B: Schiff Base Formation First Alternatively, the reaction can initiate with the condensation of the aniline and the aldehyde to form a Schiff base (an N-arylimine).[2] This imine is then attacked by the enol of pyruvic acid. From this point, the reaction proceeds through a similar cyclization and dehydration sequence as in Pathway A to afford the product.[2][4]

A crucial final step in the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline product.[2] It is proposed that a second molecule of the Schiff base, formed from the aniline and aldehyde, can act as a hydrogen acceptor, facilitating this oxidation in a hydrogen-transfer process.[1][2]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doebner reaction - Wikipedia [en.wikipedia.org]

physicochemical properties of 2-Aminoquinoline-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoquinoline-4-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a quinoline core, which is a fused system of benzene and pyridine rings. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] As a derivative, this compound serves as a versatile building block and a key intermediate in the synthesis of more complex molecules, including potential therapeutics for viral infections and novel kinase inhibitors.[3][4]

Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher engaged in its use. These properties—including acidity, solubility, and lipophilicity—govern its behavior in both chemical reactions and biological systems. They dictate everything from reaction kinetics and purification strategies to formulation, bioavailability, and pharmacokinetic profiles. This guide provides a detailed examination of these core characteristics, supported by established experimental protocols and an analysis of their implications for drug discovery and development.

Core Physicochemical Profile

A quantitative overview of the key provides a foundational dataset for laboratory work. These values, derived from computational predictions and available experimental data, are essential for designing experiments and predicting the molecule's behavior.

| Property | Value / Description | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 157915-68-9 | [5][6] |

| Molecular Formula | C₁₀H₈N₂O₂ | [5][6][7] |

| Molecular Weight | 188.18 g/mol | [5][6][7] |

| Melting Point | 362 °C (decomposes) | [8] |

| Predicted pKa | 1.35 ± 0.10 | [7] |

| Topological Polar Surface Area | 76.2 Ų | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Predicted XLogP3 | 2.1 | [8] |

| Appearance | Solid | [9] |

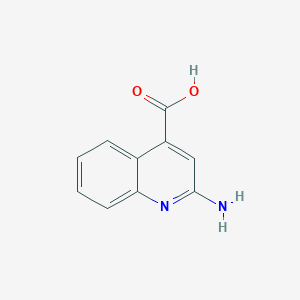

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Analysis of Key Physicochemical Parameters

Acidity, Basicity, and pH-Dependent Ionization (pKa)

The structure of this compound contains three ionizable centers: the carboxylic acid group (-COOH), the 2-amino group (-NH₂), and the quinoline ring nitrogen.[10] This trifunctional nature makes its acid-base behavior complex and highly dependent on pH.

-

Carboxylic Acid Group: This group is acidic and will readily donate a proton to form a carboxylate anion (-COO⁻). Carboxylic acids typically have pKa values in the range of 3-5.

-

Amino Group and Quinoline Nitrogen: Both the exocyclic amino group and the endocyclic quinoline nitrogen are basic centers that can accept a proton. The amino group's basicity is reduced by the electron-withdrawing nature of the aromatic ring system.

The predicted pKa value of 1.35 suggests the presence of a strongly acidic proton, likely corresponding to the protonated quinoline nitrogen.[7] The ionization state of the molecule will change significantly across the physiological pH range. At physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged), while the amino group and quinoline nitrogen will likely be in their neutral forms, resulting in a net negative charge. This ionization state is critical as it directly influences solubility, membrane permeability, and interaction with biological targets.[11][12]

Solubility Profile

The solubility of a compound is a critical factor in its utility for drug development, affecting everything from in vitro assay design to in vivo absorption and formulation. This compound possesses both hydrophobic (the quinoline aromatic system) and hydrophilic (the carboxylic acid and amino groups) features.

This amphiphilic character results in pH-dependent aqueous solubility.[13]

-

In acidic solutions (low pH): The amino group and quinoline nitrogen become protonated, forming positive charges, which increases solubility in aqueous media.

-

In basic solutions (high pH): The carboxylic acid group is deprotonated, forming a negative charge and again increasing aqueous solubility.

-

At the Isoelectric Point: There will be a specific pH at which the net charge on the molecule is zero. At or near this pH, the molecule's aqueous solubility is expected to be at its minimum.

For organic solvents, its solubility will depend on the polarity of the solvent. It is expected to have some solubility in polar aprotic solvents like DMSO and DMF, which are commonly used for preparing stock solutions for biological assays.[14]

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an immiscible lipid (e.g., octanol) and aqueous phase. It is a key predictor of a drug's ability to cross biological membranes. The predicted XLogP3 value of 2.1 suggests that this compound has a moderate degree of lipophilicity.[8] This value represents a balance between the lipophilic quinoline backbone and the hydrophilic functional groups. In drug design, this balance is crucial; sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and metabolic instability.

Standard Experimental Protocols

To ensure data integrity and reproducibility, the determination of physicochemical properties must follow validated, standardized protocols. The following sections detail methodologies for measuring solubility and pKa.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent, a gold-standard measurement for drug development.[15]

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a minimum of 24 hours. This period allows the system to reach thermodynamic equilibrium.[15]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 g) to pellet the undissolved solid.

-

Sampling: Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.[15]

Workflow for Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Protocol 2: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds by monitoring pH changes upon the addition of a titrant.[13]

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode. Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve, which correspond to the points of half-neutralization. The first derivative of the curve can be used to precisely identify the equivalence point(s).

Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic and Structural Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy of this compound would reveal distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. ¹³C NMR would similarly show characteristic peaks for the aromatic carbons and the carboxyl carbon (~165-170 ppm).[3][16][17]

-

UV-Vis Spectroscopy: The extended aromatic system of the quinoline core acts as a chromophore, resulting in strong absorbance in the UV region. Studies on similar quinoline derivatives show characteristic absorption peaks that can be used for quantification and to study electronic transitions.[18][19]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (188.18 g/mol ).[5] High-resolution mass spectrometry (HRMS) can verify the elemental composition, while fragmentation patterns can provide structural information.

Implications for Drug Discovery and Development

A thorough understanding of the is not an academic exercise; it is a prerequisite for its successful application in drug discovery.

-

For Medicinal Chemists: This molecule is a starting point for synthesis. Its properties guide the selection of reaction conditions (e.g., pH, solvent) and purification methods. Knowledge of its pKa is essential for designing reactions involving its nucleophilic amino group or its acidic carboxyl group. The lipophilicity and polarity inform strategies for modifying the scaffold to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of new analogues.

-

For Pharmacologists and Biologists: The solubility profile dictates how the compound is formulated for in vitro and in vivo testing. Poor solubility can lead to inaccurate bioassay results and low bioavailability. The ionization state at physiological pH affects how the molecule interacts with its biological target and how it permeates cell membranes.

-

For Formulation Scientists: Data on solubility, pKa, and melting point are critical for developing a stable and effective drug product. This information guides the selection of excipients, the choice between a crystalline or amorphous form, and the prediction of the drug's behavior upon administration.

Relationship between Physicochemical Properties and Drug Development

Caption: Interplay of physicochemical properties and key drug development stages.

Conclusion

This compound is a molecule of significant interest due to the prevalence of the quinoline scaffold in medicinal chemistry. Its physicochemical properties—characterized by moderate lipophilicity, pH-dependent solubility, and multiple ionizable centers—define its behavior and utility. For researchers in drug development, a comprehensive grasp of these parameters is essential for rational compound design, effective formulation, and the successful translation of chemical entities into therapeutic candidates. The data and protocols presented in this guide serve as a foundational resource for harnessing the full potential of this valuable chemical building block.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3159677, this compound. Available from: [Link]

-

Institute of Science, Nagpur (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

LibreTexts Chemistry (2023). Solubility of Organic Compounds. Available from: [Link]

-

Digital Archive of Boğaziçi University (2022). A computational approach to evaluate the pKa's of quinazoline derivatives. Available from: [Link]

-

Institute of Science, Nagpur (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

-

National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 159966550. Available from: [Link]

-

Cherry, K. (n.d.). Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available from: [Link]

-

ResearchGate (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

-

National Institute of Environmental Health Sciences (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

-

PubMed Central (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

-

ACS Publications (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

-

ResearchGate (2022). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Available from: [Link]

-

Frontiers (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]

-

UI Scholars Hub (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from: [Link]

-

FooDB (2010). Showing Compound 2-Aminoquinoline (FDB012467). Available from: [Link]

-

MDPI (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]

-

ACS Publications (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link]

-

Frontiers (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

-

ResearchGate (n.d.). a UV-Vis absorption of aminoquinoline 4 in various solvents. b... Available from: [Link]

-

PubMed Central (n.d.). Development of Methods for the Determination of pKa Values. Available from: [Link]

-

Digital Archive of Boğaziçi University (2022). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Available from: [Link]

-

Human Metabolome Database (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Available from: [Link]

-

Human Metabolome Database (2021). Showing metabocard for 2-Amino-2-thiazoline-4-carboxylic acid (HMDB0245615). Available from: [Link]

-

ResearchGate (n.d.). 1 H NMR of 2-methylquinoline-4-carboxylic acid. Available from: [Link]

-

National Institutes of Health (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available from: [Link]

-

ResearchGate (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 4. 2-AMINO-QUINOLINE-4-CARBOXYLIC ACID | 157915-68-9 [chemicalbook.com]

- 5. This compound | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. 8-Aminoquinoline-4-carboxylic acid | 121689-23-4 [sigmaaldrich.com]

- 10. Buy 8-Aminoquinoline-4-carboxylic acid (EVT-392730) | 121689-23-4 [evitachem.com]

- 11. A computational approach to evaluate the pKa's of quinazoline derivatives [digitalarchive.library.bogazici.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Secure Verification [cherry.chem.bg.ac.rs]

- 17. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 18. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 19. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to 2-Aminoquinoline-4-carboxylic Acid in Medicinal Chemistry

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that can serve as a foundation for the development of new therapeutic agents is paramount. Among these, heterocyclic compounds have consistently demonstrated their value, with the quinoline core standing out as a particularly privileged scaffold. Its presence in numerous natural products and synthetic molecules with a wide array of biological activities underscores its significance. This guide delves into a specific, yet highly versatile, derivative of this core: 2-aminoquinoline-4-carboxylic acid .

The strategic placement of an amino group at the C-2 position and a carboxylic acid at the C-4 position provides two key points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This unique arrangement has enabled the development of a diverse range of compounds targeting various pathological conditions, including cancer, infectious diseases, and inflammatory disorders. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, derivatization, and medicinal chemistry applications of the this compound scaffold.

Core Synthesis: Building the Foundation

The construction of the this compound core can be approached through several synthetic strategies, with the Friedländer annulation and variations of the Pfitzinger reaction being prominent methods.

Friedländer-Type Synthesis from 2-Aminobenzaldehydes

A versatile one-pot method for the synthesis of related 2-aminoquinoline-3-carboxamides involves the reaction of 2-aminobenzaldehydes with cyanoacetamides, which can be adapted for the synthesis of the this compound scaffold.[1] This approach offers a convergent and efficient route to the desired heterocyclic system.

Caption: General workflow for the Friedländer-type synthesis.

Experimental Protocol: Synthesis of 2-Aminoquinoline-3-carboxamide (Illustrative) [1]

-

Reaction Setup: To a solution of the appropriate 2-aminobenzaldehyde (1.0 eq) in ethanol, add the corresponding cyanoacetamide (1.0 eq) and a catalytic amount of a base such as piperidine or sodium hydroxide.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent.

Pfitzinger Reaction: A Classic Approach

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2] While this method traditionally yields quinolines with substituents at the C-2 and C-3 positions, modifications can be envisioned to introduce the C-2 amino group.

Derivatization Strategies: Exploring Chemical Space

The true power of the this compound scaffold lies in its amenability to a wide range of chemical modifications at both the C-2 amino group and the C-4 carboxylic acid.

Modifications at the C-4 Carboxylic Acid

The carboxylic acid functionality is a versatile handle for the introduction of various substituents through amide bond formation and esterification.

Amide Coupling Reactions:

The formation of amides is a cornerstone of medicinal chemistry, allowing for the introduction of diverse chemical moieties that can modulate biological activity and physicochemical properties.[3][4] Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) or HATU are commonly employed.[4]

Experimental Protocol: General Amide Coupling

-

Activation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add the coupling reagent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq). The mixture is stirred at room temperature for 30-60 minutes to form the activated ester.

-

Amine Addition: The desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) are then added to the reaction mixture.

-

Reaction and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude amide is purified by column chromatography on silica gel or by preparative HPLC.

Esterification:

Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification under acidic conditions or by reaction with alkyl halides in the presence of a base.[5]

Modifications at the C-2 Amino Group

The amino group at the C-2 position offers another avenue for diversification, primarily through acylation, sulfonylation, and reductive amination.

Acylation and Sulfonylation:

The amino group can readily react with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides.[6][7][8]

Experimental Protocol: General Sulfonamide Synthesis [9]

-

Reaction Setup: To a solution of this compound (1.0 eq) and a base (e.g., pyridine or triethylamine, 2.0 eq) in an aprotic solvent (e.g., DCM), add the desired sulfonyl chloride (1.1 eq) dropwise at 0 °C.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent.

-

Purification: The crude sulfonamide is purified by column chromatography.

Medicinal Chemistry Applications: A Scaffold of Therapeutic Promise

Derivatives of this compound have demonstrated significant potential across a spectrum of therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The this compound scaffold has served as a fertile ground for the discovery of potent anticancer agents targeting various key signaling pathways.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[10][11] Several quinoline-based molecules have been developed as EGFR tyrosine kinase inhibitors (TKIs).[12][13][14]

Caption: Inhibition of the EGFR signaling pathway.

Structure-Activity Relationship (SAR) for EGFR Inhibitors:

-

The 4-anilinoquinoline scaffold is a well-established pharmacophore for EGFR inhibition.[10]

-

Modifications at the C-2 position with various aryl and heteroaryl groups can significantly influence potency.

-

The carboxylic acid at C-4 can be converted to amides to enhance cellular activity and modulate pharmacokinetic properties.

2. Histone Deacetylase (HDAC) Inhibition:

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for cancer therapy.[15][16] HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[15]

Caption: Inhibition of SIRT3 signaling.

Specifically, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been discovered as potent and selective SIRT3 inhibitors. [11] Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| P6 | SIRT3 | MLLr leukemic cells | 7.2 | [11] |

| 6d | EGFR-TK | A549 (Lung) | 0.06 | [12] |

| 8b | EGFR-TK | A549 (Lung) | 0.08 | [12] |

| Compound 1 | Cytotoxicity | HCT116 (Colon) | 22.4 | [17] |

| Compound 2 | Cytotoxicity | HCT116 (Colon) | 0.34 | [17] |

| Compound 14 | Cytotoxicity | Various | - | [18][19] |

| Compound 17 | Cytotoxicity | Various | - | [18][20] |

Antimalarial Activity

The 4-aminoquinoline scaffold is the cornerstone of several clinically important antimalarial drugs, including chloroquine and amodiaquine. [21][22]Derivatives of this compound have also been explored for their potential as novel antimalarial agents. [23]The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.

Structure-Activity Relationship (SAR) for Antimalarial Agents:

-

The 7-chloro substituent on the quinoline ring is often crucial for activity.

-

The nature of the side chain at the C-4 position significantly impacts potency and resistance profiles.

-

Modifications at the C-2 position can be explored to optimize activity and overcome resistance.

Conclusion: A Scaffold with Enduring Potential

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the presence of two distinct points for chemical modification, provides a robust platform for the generation of diverse compound libraries. The demonstrated efficacy of its derivatives against a range of challenging therapeutic targets, particularly in oncology and infectious diseases, highlights its enduring potential. As our understanding of disease biology deepens, the strategic application of this scaffold, guided by rational drug design and a thorough exploration of structure-activity relationships, will undoubtedly continue to yield novel and impactful therapeutic agents.

References

-

Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information. [Link]

-

Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (n.d.). ACS Publications. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2024). Bentham Science. [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). National Center for Biotechnology Information. [Link]

-

Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. (2018). MDPI. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). National Center for Biotechnology Information. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. [Link]

-

Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target. (n.d.). National Center for Biotechnology Information. [Link]

-

Histone Deacetylase Pathway. (n.d.). Creative Diagnostics. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

-

HDAC activity inhibition decreases components of signaling pathways related to proliferation and survival in EWS cells. (n.d.). ResearchGate. [Link]

-

4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues. (2016). Semantic Scholar. [Link]

-

Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases. (n.d.). National Center for Biotechnology Information. [Link]

-

Potential therapeutic strategies of representative SIRT3 inhibitors. (n.d.). ResearchGate. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (n.d.). ResearchGate. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Sirtuin 3 silencing impairs mitochondrial biogenesis and metabolism in colon cancer cells. (n.d.). American Physiological Society. [Link]

-

Evaluation of IC 50 of compounds 2a-c and 4a-b to liver cancer cell line (Hep-G2) and breast cancer cell line (MCF-7) at 48 and 72 hr. (n.d.). ResearchGate. [Link]

-

The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]

-

Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. (n.d.). National Center for Biotechnology Information. [Link]

-

Pfitzinger reaction. (n.d.). Wikipedia. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. [Link]

-

Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). National Center for Biotechnology Information. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). National Center for Biotechnology Information. [Link]

-

IC50 values of compounds 16 and 17 against four different cancer cell lines. (n.d.). ResearchGate. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

-

Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (n.d.). ACS Publications. [Link]

-

Recent developments in antimalarial activities of 4-aminoquinoline derivatives. (2023). PubMed. [Link]

-

QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2023). ResearchGate. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone. (2016). PubMed. [Link]

-

Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (n.d.). National Center for Biotechnology Information. [Link]

-

Friedländer Synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Preparation method for quinoline-4-carboxylic acid derivative. (n.d.).

-

Esterification--Making Esters from Carboxylic Acids. (2019). YouTube. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. (n.d.). Impactfactor. [Link]

-

Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

A Quantitative Structure Activity Relationship (Qsar) Studies for 2-Oxo-1, 2-Dihydroquinoline-4-Carboxylic Acid Derivatives. (2022). ResearchGate. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. [Link]

Sources

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. frontiersrj.com [frontiersrj.com]

- 9. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

- 12. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 15. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues | Semantic Scholar [semanticscholar.org]

- 22. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Fluorescent Properties of Novel 2-Aminoquinoline-4-carboxylic Acid Analogs

This guide provides an in-depth exploration of the synthesis, photophysical properties, and applications of novel 2-aminoquinoline-4-carboxylic acid analogs. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the unique fluorescent characteristics of this class of compounds, supported by detailed experimental protocols and data-driven insights.

Introduction: The Rising Prominence of Quinoline-Based Fluorophores

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and materials science, owing to their diverse biological activities and intriguing photophysical properties.[1] The rigid, planar structure of the quinoline scaffold provides a robust framework for the development of fluorescent probes. The introduction of an amino group at the 2-position and a carboxylic acid group at the 4-position creates a versatile "push-pull" system, where the electron-donating amino group and the electron-withdrawing carboxylic acid group modulate the electronic distribution within the molecule. This arrangement is fundamental to their fluorescent behavior, giving rise to properties such as intramolecular charge transfer (ICT), which makes them highly sensitive to their local environment.[2]

This guide will delve into the synthesis of these analogs, with a focus on the versatile Pfitzinger reaction.[3] We will then explore their key fluorescent properties, including solvatochromism, and their response to environmental factors such as pH and the presence of metal ions. Finally, we will provide detailed experimental protocols for their synthesis and photophysical characterization, along with a practical workflow for their application in cellular imaging.

Synthesis of this compound Analogs

The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids.[4][5] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5] The reaction proceeds through the opening of the isatin ring to form an intermediate keto-acid, which then condenses with the carbonyl compound and subsequently cyclizes to form the quinoline ring.[4]

Detailed Experimental Protocol: Synthesis of this compound via Pfitzinger Reaction

This protocol outlines a general procedure for the synthesis of the parent this compound. Modifications to the starting materials (e.g., using substituted isatins or different carbonyl compounds) can be employed to generate a diverse library of analogs.

Materials:

-

Isatin

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 0.2 mol of potassium hydroxide in a mixture of 25 mL of ethanol and 1 mL of water with stirring.

-

To this basic solution, add 0.07 mol of isatin. Stir the mixture at room temperature for 1 hour. The color of the solution should change from purple to brown, indicating the formation of the potassium salt of isatinic acid.

-

Slowly add 0.07 mol of pyruvic acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring for 24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the majority of the ethanol using a rotary evaporator.

-

Add 100 mL of water to the residue to dissolve the potassium salt of the product.

-

Wash the aqueous solution with diethyl ether (3 x 50 mL) in a separatory funnel to remove any unreacted starting materials and other neutral impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid with stirring until the pH reaches approximately 4-5. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.

Photophysical Properties of this compound Analogs

The fluorescence of this compound analogs is highly dependent on their molecular structure and the surrounding environment. This section explores their key photophysical characteristics.

Solvatochromism: A Window into the Microenvironment

Solvatochromism is the phenomenon where the absorption and emission spectra of a compound shift in response to the polarity of the solvent. This property is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, a characteristic feature of "push-pull" fluorophores like the this compound scaffold.

Upon excitation, these molecules undergo an intramolecular charge transfer (ICT), leading to a more polar excited state. In polar solvents, this excited state is stabilized, resulting in a red-shift (bathochromic shift) of the emission spectrum. Conversely, in non-polar solvents, the emission is typically blue-shifted (hypsochromic shift). This sensitivity to solvent polarity makes these compounds excellent probes for studying the microenvironment of biological systems, such as the polarity of lipid droplets.

Table 1: Photophysical Properties of Representative this compound Analogs in Different Solvents

| Compound | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| Analog 1 | n-Hexane | 404 | 473 | 3763 | 0.57 |

| Chloroform | 409 | 527 | 5634 | 0.25 | |

| Ethyl Acetate | 415 | 545 | 5698 | 0.10 | |

| DMSO | 428 | 590 | 6145 | <0.01 | |

| Analog 2 | n-Hexane | 404 | 485 | 4287 | 0.62 |

| Chloroform | 409 | 537 | 6023 | 0.31 | |

| Ethyl Acetate | 413 | 555 | 6098 | 0.15 | |

| DMSO | 428 | - | - | <0.01 | |

| Analog 3 | n-Hexane | 407 | 505 | 4867 | 0.45 |

| Chloroform | 412 | 542 | 5789 | 0.28 | |

| Ethyl Acetate | 421 | 560 | 5812 | 0.18 | |

| DMSO | 432 | - | - | <0.01 |

Note: The data in this table is a synthesized representation from multiple sources for illustrative purposes and may not correspond to a single specific publication.

pH Sensitivity: Probing Acidity

The amino and carboxylic acid moieties in the this compound structure are ionizable, making their fluorescence properties sensitive to changes in pH. Protonation of the amino group or deprotonation of the carboxylic acid group can significantly alter the electronic properties of the molecule, leading to changes in fluorescence intensity and emission wavelength. This pH-dependent fluorescence makes these compounds valuable as sensors for monitoring pH in various chemical and biological systems. For instance, some aminoquinoline derivatives have been shown to exhibit enhanced fluorescence in acidic environments, making them suitable for imaging acidic organelles like lysosomes in live cells.

Metal Ion Sensing: Chelation-Enhanced Fluorescence

The quinoline scaffold, particularly with the presence of heteroatoms like nitrogen and oxygen from the amino and carboxylic acid groups, can act as a chelating agent for metal ions. Upon binding to a metal ion, the conformational rigidity of the molecule can increase, leading to a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" fluorescence response upon metal ion binding makes these compounds highly selective and sensitive probes for detecting specific metal ions, such as Zn2+.[7][8][9]

Experimental Workflows and Data Visualization

Workflow for Metal Ion Detection

The following diagram illustrates a typical experimental workflow for using a this compound analog as a fluorescent probe for the detection of a specific metal ion, such as Zn2+.

Quantum Yield Determination Protocol

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A comparative method using a well-characterized standard is commonly employed for its determination.

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound analog (sample)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

Solvent (e.g., ethanol, deionized water)

Procedure:

-

Prepare a series of five dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Determine the slope (gradient) of the linear fits for both the sample (Gradsample) and the standard (Gradstandard).

-

Calculate the quantum yield of the sample using the following equation:

ΦF(sample) = ΦF(standard) × (Gradsample / Gradstandard) × (η2sample / η2standard)

where η is the refractive index of the solvent.

Applications in Cellular Imaging

The unique fluorescent properties of this compound analogs make them promising candidates for various bio-imaging applications.[10] Their ability to respond to changes in the cellular microenvironment allows for the visualization of specific organelles and the monitoring of dynamic cellular processes.

For example, their solvatochromic properties can be exploited to selectively stain lipid droplets within living cells. The non-polar environment of lipid droplets leads to a blue-shift and an increase in fluorescence intensity, allowing for their clear visualization against the more polar cytoplasm. Furthermore, their pH sensitivity can be utilized to image acidic organelles such as lysosomes.

Cellular Imaging Workflow

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel fluorescent probes. Their tunable photophysical properties, including sensitivity to the local environment, make them powerful tools for a wide range of applications in chemistry, biology, and medicine. The synthetic accessibility of these compounds, particularly through the Pfitzinger reaction, allows for the creation of diverse libraries of analogs with tailored properties.

Future research in this area will likely focus on the development of probes with enhanced brightness, photostability, and specificity for particular biological targets. The design of two-photon absorbing probes based on this scaffold could enable deeper tissue imaging with reduced phototoxicity. Furthermore, the integration of these fluorescent reporters into theranostic agents, which combine diagnostic imaging with therapeutic intervention, holds significant promise for personalized medicine.

References

- Pfitzinger, W.

-

Wikipedia. Pfitzinger reaction. [Link]

- Yin, C., et al. A quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry2022, 15(7), 103889.

- Kumar, D., et al. Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research2011, 3(4), 1956-1959.

- Singh, J., & Mishra, S.

- Lakowicz, J. R. Principles of Fluorescence Spectroscopy, 3rd ed.; Springer: New York, 2006.

- Kim, H. N., et al. A new fluorescent chemosensor for Zn2+ based on 8-aminoquinoline. Tetrahedron Lett.2007, 48(34), 5953-5956.

- Sangshetti, J. N., et al. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry2014, 11(2), 193-202.

- Petersson, E. J., & Chenoweth, D. M. Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology2020, 640, 309-326.

- Giepmans, B. N. G., et al. The fluorescent toolbox for assessing protein location and function. Science2006, 312(5771), 217-224.

- Li, X., et al. A highly selective and sensitive fluorescent sensor for Zn2+ based on a new 8-aminoquinoline derivative.

- Valeur, B., & Berberan-Santos, M. N. Molecular Fluorescence: Principles and Applications, 2nd ed.; Wiley-VCH: Weinheim, 2012.

- Vasava, D. B., & Patel, H. D. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research2017, 9(2), 216-230.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ukm.my [ukm.my]

- 3. researchgate.net [researchgate.net]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 8. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crimsonpublishers.com [crimsonpublishers.com]

Exploring the Chemical Space of 2-Aminoquinoline-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of 2-Aminoquinoline-4-carboxylic Acid

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Within this class, the this compound scaffold has emerged as a "privileged structure," a framework that is capable of providing ligands for more than one type of receptor or enzyme. This guide provides an in-depth exploration of the chemical space surrounding this versatile core, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies to generate diverse derivatives, the methodologies to assess their biological activities, and the interpretation of structure-activity relationships (SAR) to guide the discovery of novel therapeutic agents.

The significance of the this compound core lies in its unique combination of structural features. The quinoline backbone provides a rigid, planar scaffold amenable to a variety of chemical modifications. The 2-amino group offers a key hydrogen bond donor and a site for further derivatization, while the 4-carboxylic acid group, a crucial feature for many biological interactions, can act as a hydrogen bond acceptor or a chelating agent.[3][4] This trifecta of functional groups provides a rich platform for combinatorial exploration and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Navigating the Synthetic Landscape: Crafting a Diverse Chemical Library

The exploration of the chemical space of this compound derivatives begins with robust and versatile synthetic methodologies. The goal is to create a diverse library of compounds with variations at key positions of the quinoline scaffold. Several classical and modern synthetic strategies can be employed, with multicomponent reactions (MCRs) being particularly efficient for generating structural diversity.[5]

Core Synthesis: The Doebner Reaction and its Modifications

A foundational method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[6][7] This one-pot condensation of an aniline, an aldehyde, and pyruvic acid offers a straightforward route to the core scaffold. For the synthesis of this compound derivatives, a protected aniline or a precursor that can be later converted to the amino group is often used.

A typical Doebner reaction involves refluxing an equimolar mixture of an aniline and an aldehyde in a solvent like ethanol, followed by the addition of pyruvic acid.[7] The reaction can be catalyzed by acids such as trifluoroacetic acid.[7] Microwave-assisted synthesis has also been shown to be an efficient, solvent-free approach for this reaction.[8]

Experimental Protocol: Doebner Synthesis of a 2-Aryl-quinoline-4-carboxylic Acid Derivative [7]

-

An equimolar mixture of a substituted aniline (e.g., 20 mmol) and a substituted benzaldehyde (e.g., 20 mmol) in ethanol (30 mL) is refluxed for 1 hour.

-

Pyruvic acid (e.g., 30 mmol) and a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL) are added to the reaction mixture.

-

The mixture is further refluxed for 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water with vigorous stirring to precipitate the product.

-

The crude solid is filtered and purified by recrystallization or column chromatography.

Combinatorial Derivatization: Expanding the Chemical Space

Once the core this compound is synthesized, a combinatorial approach can be employed to generate a library of derivatives. This involves systematically modifying the 2-amino group, the carboxylic acid at the 4-position, and various positions on the quinoline ring. Liquid-phase combinatorial synthesis is an effective strategy for creating such libraries.[9]

Table 1: Strategies for Combinatorial Derivatization

| Position | Functional Group | Derivatization Strategy | Potential Building Blocks |

| C2 | Amino Group | Acylation, Sulfonylation, Reductive Amination | Acyl chlorides, Sulfonyl chlorides, Aldehydes/Ketones |

| C4 | Carboxylic Acid | Amidation, Esterification | Amines, Alcohols |

| C6, C7, C8 | Benzo Ring | Electrophilic Aromatic Substitution | Halogens, Nitro groups (can be further modified) |

DOT Diagram: Combinatorial Synthesis Workflow

Sources

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Microwave enhanced solvent-free synthesis of a library of quinoline derivatives | Semantic Scholar [semanticscholar.org]

- 9. Liquid-phase combinatorial library synthesis: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Substituted 2-Aminoquinoline-4-carboxylic Acids from Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-aminoquinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthetic methodologies for accessing this important class of compounds, with a primary focus on pathways originating from substituted anilines. This document delves into the mechanistic underpinnings of key reactions, offers field-proven insights into experimental choices, and provides detailed, actionable protocols for laboratory application.

Introduction: The Significance of the 2-Aminoquinoline-4-carboxylic Acid Core

The quinoline ring system is a cornerstone in the development of pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this class, the this compound motif is of particular importance. The presence of the amino group at the 2-position and the carboxylic acid at the 4-position provides crucial hydrogen bonding donors and acceptors, facilitating strong and specific interactions with biological targets. This structural feature is instrumental in the design of targeted therapies, and a deep understanding of its synthesis is paramount for medicinal chemists and drug development professionals.

This guide will navigate the synthetic landscape for preparing these valuable compounds, with an emphasis on providing not just procedural steps, but also the scientific rationale that informs those procedures.

Synthetic Strategies from Anilines

While the classical Doebner and Conrad-Limpach reactions are workhorses for general quinoline synthesis, the direct and efficient synthesis of 2-aminoquinoline-4-carboxylic acids from anilines often requires specialized approaches.[3][4] This section will explore the most relevant and effective methods.

The Pfitzinger Reaction: A Viable, Albeit Indirect, Route

The Pfitzinger reaction is a powerful method for constructing the quinoline-4-carboxylic acid skeleton.[5][6] While not a direct route from anilines to 2-aminoquinolines, it is a foundational reaction that can be adapted. The classical Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][7]

Mechanistic Insights:

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate. This intermediate then undergoes condensation with a carbonyl compound to form an imine, which tautomerizes to the more stable enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[5][6]

Diagram of the Pfitzinger Reaction Mechanism:

Caption: Mechanism of the Pfitzinger reaction.

Application to 2-Aminoquinoline Synthesis:

To adapt this for 2-aminoquinoline synthesis, one would need to start with a carbonyl compound that introduces the amino functionality or a precursor group at the appropriate position. A more common strategy involves post-synthesis modification of a quinoline derivative produced via the Pfitzinger reaction.

Synthesis from Isatoic Anhydride and Malononitrile: A Direct Route to 2-Amino-4-hydroxyquinolines

A more direct approach to the 2-aminoquinoline scaffold involves the reaction of isatoic anhydride with malononitrile in the presence of a base.[8] This method yields 2-amino-3-cyano-4-hydroxyquinolines, which are closely related to the target compounds and can be further modified.

Mechanistic Pathway:

The reaction proceeds through the initial formation of a 2-amino-α,α-dicyanoacetophenone intermediate, which then undergoes cyclization. The resulting 2-amino-3-cyano-4-hydroxyquinoline can be hydrolyzed and decarboxylated to afford 2-amino-4-hydroxyquinolines.[8]

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-hydroxyquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the substituted isatoic anhydride (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as DMF.

-

Base Addition: Add a base, for example, potassium carbonate (2.0 eq), to the suspension.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of 4-5 to precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Table 1: Representative Yields of Substituted 2-Amino-3-cyano-4-hydroxyquinolines

| Substituent on Isatoic Anhydride | Product | Yield (%) |

| H | 2-Amino-3-cyano-4-hydroxyquinoline | 85 |

| 5-Chloro | 6-Chloro-2-amino-3-cyano-4-hydroxyquinoline | 82 |

| 5-Nitro | 2-Amino-3-cyano-6-nitro-4-hydroxyquinoline | 75 |

Modern Approaches: Catalytic and Multicomponent Reactions

Recent advances in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing the 2-aminoquinoline core. These often involve transition-metal catalysis or one-pot multicomponent reactions.[9][10]

Three-Component Synthesis:

One notable example is a three-component reaction that can lead to the formation of 2-aminoquinolines. While not always directly yielding the 4-carboxylic acid moiety, these methods offer a high degree of molecular diversity.[10]

Diagram of a Generalized Three-Component Synthesis Workflow:

Caption: Generalized workflow for a three-component synthesis of 2-aminoquinolines.

The Role of Aniline Substituents

The nature and position of substituents on the starting aniline have a profound impact on the course of these reactions. Electron-donating groups (EDGs) on the aniline ring generally activate it towards electrophilic substitution, which is a key step in many quinoline syntheses. Conversely, electron-withdrawing groups (EWGs) can deactivate the ring, often leading to lower yields or requiring harsher reaction conditions.[1]

Substituent Effects on Reactivity and Regioselectivity:

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the nucleophilicity of the aniline, facilitating the initial condensation and subsequent cyclization steps. They typically direct the cyclization to the para position relative to the amino group, unless that position is blocked.

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups decrease the reactivity of the aniline, making the cyclization step more challenging. In some cases, modified procedures, such as the Doebner hydrogen-transfer reaction, have been developed to improve yields with electron-deficient anilines.[1]

-

Halogens (e.g., -Cl, -Br): Halogens are deactivating yet ortho, para-directing. Their influence on the reaction outcome is a balance between these two effects.

Conclusion and Future Outlook

The synthesis of substituted 2-aminoquinoline-4-carboxylic acids from anilines is a rich and evolving field. While classical named reactions provide a solid foundation, modern synthetic methods are continually expanding the toolkit available to medicinal chemists. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the availability of starting materials, and the desired scale of the synthesis. Future research will likely focus on the development of even more efficient, sustainable, and versatile methods, including the use of novel catalysts and flow chemistry techniques, to accelerate the discovery of new therapeutic agents based on this vital heterocyclic core.

References

-

Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. [Link]

-

Exploring Synthetic Approaches for 2‐Aminoquinolines: Progress and Future Directions. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2‐aminoquinolines via three‐component reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2015). International Journal of Science and Research (IJSR). [Link]

-

Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Yadav, V., & Singh, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20187-20212. [Link]

- Process for making 2-amino-4-hydroxyquinolines. (1981).

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). Journal of Organic Chemistry. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). Frontiers in Chemistry. [Link]

-

A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. (2018). ResearchGate. [Link]

-

Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (2008). CORE. [Link]

-

ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. (2010). ResearchGate. [Link]

-

Application of pfitzinger reaction in. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Younis, H. F., El-Ghamry, H. A., & Gouda, M. A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]

-

Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2021). Molecules. [Link]

-

Al-Suhaimi, K. S., Al-Salahi, R., & Marzouk, M. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1698. [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Biomedical Journal of Scientific & Technical Research. [Link]

-

One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. (2012). ResearchGate. [Link]

-

Matsubara, T., Asako, S., Ilies, L., & Nakamura, E. (2014). Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. Journal of the American Chemical Society, 136(2), 646-649. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). PubMed. [Link]

-

Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). ResearchGate. [Link]

-

CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN‑4THIONE BASED ON ANTHRANYL ACID. (n.d.). CyberLeninka. [Link]

-

Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 193-201. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate. [Link]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]